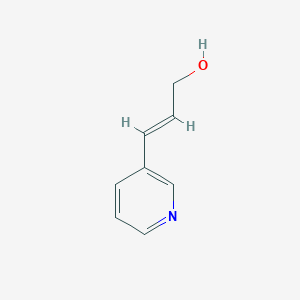

3-(3-Pyridyl)-2-propen-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFCHWDTMRVOJD-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295549 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-39-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Pyridyl)-2-propen-1-OL basic properties

An In-depth Technical Guide on the Core Basic Properties of 3-(3-Pyridyl)-2-propen-1-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a basic pyridine ring and a reactive allyl alcohol, imparts a unique combination of properties. This technical guide provides a comprehensive analysis of the fundamental basic properties of this compound, focusing on the electronic and structural factors that govern its basicity. We will delve into the protonation behavior of the pyridine nitrogen, the influence of the 3-(2-propen-1-ol) substituent, and provide field-proven methodologies for the experimental determination of its pKa. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this versatile chemical entity and facilitating its application in novel research and development endeavors.

Introduction: The Chemical Identity of this compound

This compound, also known as 3-pyridylallyl alcohol, is an organic compound that integrates a heteroaromatic pyridine nucleus with an unsaturated alcohol side chain. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a well-established basic moiety in organic chemistry. The lone pair of electrons on the nitrogen atom is not involved in the aromatic π-system and is thus available for protonation, making pyridine and its derivatives Brønsted-Lowry bases[1]. The molecule's full IUPAC name is (2E)-3-(pyridin-3-yl)prop-2-en-1-ol[2].

The strategic placement of the propenol substituent at the 3-position of the pyridine ring influences the electronic environment of the nitrogen atom, thereby modulating its basicity. A thorough understanding of these basic properties is paramount for its effective utilization as a building block in the synthesis of pharmaceuticals, as a ligand in coordination chemistry, and as a precursor in materials science. Pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting the importance of this class of compounds in medicinal chemistry[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [2][4] |

| Molecular Weight | 135.16 g/mol | [2][4] |

| CAS Number | 69963-46-8 | [5] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Expected to be soluble in polar organic solvents |

The Heart of the Matter: Basicity and pKa

The basicity of this compound is fundamentally dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring. This lone pair resides in an orbital that is orthogonal to the aromatic π-system, allowing it to readily accept a proton (H⁺) from an acid, forming a pyridinium cation[1][6].

The equilibrium for this protonation in an aqueous solution can be represented as:

C₈H₉NO + H₂O ⇌ C₈H₉NOH⁺ + OH⁻

The strength of a base is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. For pyridine, the pKa of its conjugate acid (the pyridinium ion) is approximately 5.25[1]. The substituent at the 3-position of the pyridine ring in this compound will slightly alter this value. The propenol group is generally considered to be weakly electron-withdrawing, which would be expected to slightly decrease the basicity of the pyridine nitrogen and result in a pKa value slightly lower than that of unsubstituted pyridine. The basicity of substituted pyridines is known to be sensitive to the electronic effects of the substituents[7][8].

Protonation Dynamics

The protonation of the pyridine nitrogen induces significant changes in the molecule's electronic structure and, consequently, its chemical and physical properties. This protonation event is crucial in many of its applications, including its interaction with biological targets and its role in catalytic processes. The mechanism of pyridine protonation in water clusters involves a concerted proton transfer between water molecules[9].

Caption: Protonation equilibrium of this compound.

Experimental Determination of Basicity: A Practical Guide

Accurate determination of the pKa value is essential for understanding and predicting the behavior of this compound in various chemical and biological systems. Several robust experimental techniques can be employed for this purpose.

Potentiometric Titration

This classical method involves the titration of a solution of the compound with a standardized strong acid, while monitoring the pH.

Experimental Protocol:

-

Solution Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.

-

Titrant: Use a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl).

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the analyte solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Spectrophotometric Determination

This method is based on the principle that the protonated and unprotonated forms of a molecule often exhibit different UV-Vis absorption spectra.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., pH 3 to 7).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small, constant aliquot of the stock solution to a constant volume of each buffer solution.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and unprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Computational methods can also be used to predict pKa values of pyridine derivatives[10][11][12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. This phenomenon can be exploited to determine the pKa.[13]

Experimental Protocol:

-

Sample Preparation: Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted using DCl and NaOD.

-

NMR Measurement: Acquire ¹H NMR spectra for each sample.

-

Data Analysis:

-

Identify the signals corresponding to the protons on the pyridine ring.

-

Plot the chemical shift of a specific proton (e.g., the proton at the 2- or 6-position) as a function of pD.

-

The inflection point of the resulting titration curve corresponds to the pKa.

-

Caption: Workflow for the experimental determination of pKa.

Synthesis and Reactivity Considerations

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding carbonyl compound, such as 3-(3-pyridyl)propenal or a 3-(3-pyridyl)propenoic acid derivative. For instance, the reduction of (3-pyridinyl)acetic acid hydrochloride salt with lithium aluminum hydride can yield the corresponding alcohol, 2-(3-pyridinyl)ethanol, showcasing a relevant synthetic transformation[14]. A similar reduction of the unsaturated analogue would yield the target compound.

The basicity of the pyridine nitrogen can influence its reactivity. In acidic conditions, the nitrogen will be protonated, which can affect the reactivity of the allyl alcohol moiety. Conversely, the electronic nature of the propenol side chain can have a modest impact on the nucleophilicity of the pyridine nitrogen.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds[3][15]. The basic nitrogen of this compound can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. Furthermore, its ability to form salts can be exploited to improve the solubility and bioavailability of drug candidates. This compound has been investigated for its potential interaction with nicotinic acetylcholine receptors, given its structural similarity to nicotine[4].

In materials science, the pyridine moiety can act as a ligand for metal coordination, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.

Safety and Handling

Conclusion

This compound is a molecule with a rich chemical character defined by its inherent basicity. The pyridine nitrogen's ability to accept a proton is a central feature that governs its reactivity, physical properties, and potential applications. This guide has provided a detailed exploration of its basic properties, from the underlying electronic principles to practical experimental methodologies for their quantification. A comprehensive understanding of the concepts presented herein will empower researchers to fully leverage the potential of this compound in their scientific pursuits.

References

-

Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (1984). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Journal of the American Chemical Society, 106(23), 6883–6885. [Link]

-

Ghasemzadeh, M. A., & Aghaei, H. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. [Link]

-

PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Retrieved from [Link]

-

Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. [Link]

-

Luis, S. V., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(1), 134-144. [Link]

- Gandhi, G. C. W. (n.d.). Pyridines. GCW Gandhi Nagar Jammu.

-

PubChem. (n.d.). 3-(2-Pyridyl)-2-propen-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Pyridyl)-2-propyn-1-ol. Retrieved from [Link]

-

López-Ríos, J., et al. (2013). Mechanism of Pyridine Protonation in Water Clusters of Increasing Size. The Journal of Physical Chemistry A, 117(46), 11845–11853. [Link]

-

Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 867(1-3), 113-119. [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Üsküdar Üniversitesi. (2024). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

-

Oziminski, W. P. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 11026–11036. [Link]

-

PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. Retrieved from [Link]

-

Rezende, M. C., & Millan, D. (2011). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... ResearchGate. [Link]

- Fisher Scientific. (n.d.).

-

Chemsrc. (2025). 2-Propen-1-ol,3-(3-pyridinyl)-,(2E)-(9CI). [Link]

-

PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-2-propen-1-ol. Retrieved from [Link]

-

Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society, 77(17), 4441–4444. [Link]

- Al-Nuri, M. A. (2015). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 18(2), 26-34.

-

Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Donati, D., et al. (2008). New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. Tetrahedron Letters, 49(49), 6977-6979. [Link]

-

Li, Y., et al. (2022). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1123-1138. [Link]

-

G. A. (2009). ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. Retrieved from [Link]

-

Wang, Z., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 765321. [Link]

-

MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

Tanko, J. M., & Sadeghipour, M. (2003). On the divergent reactivity of allenylstannanes generated from the O-directed free radical hydrostannation reaction of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol. EPR evidence for the reversible addition of Ph3Sn radicals to vinyl triphenyltins. Organic & Biomolecular Chemistry, 1(21), 3699-3705. [Link]

-

PubChem. (n.d.). 3-Pyridin-2-ylbut-1-yn-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methyl-2-pyridinyl)prop-2-yn-1-ol. Retrieved from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Determination of the pK a values of some pyridine derivatives by computational methods [openaccess.uskudar.edu.tr]

- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

(E)-3-(pyridin-3-yl)prop-2-en-1-ol chemical structure

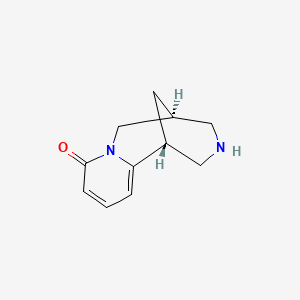

An In-depth Technical Guide to (E)-3-(pyridin-3-yl)prop-2-en-1-ol

Introduction and Strategic Overview

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyridine ring linked to an allylic alcohol moiety via a trans-configured double bond. The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1][2] This structural motif imparts specific physicochemical properties that are often crucial for molecular recognition and biological activity.[2] Consequently, derivatives of pyridyl-propenol serve as valuable building blocks and intermediates in the synthesis of more complex molecules with potential applications in drug discovery and materials science.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of (E)-3-(pyridin-3-yl)prop-2-en-1-ol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | (E)-3-pyridin-3-ylprop-2-en-1-ol | PubChem[6] |

| CAS Number | 120277-39-6 | PubChem[6] |

| Molecular Formula | C₈H₉NO | PubChem[6] |

| Molecular Weight | 135.16 g/mol | PubChem[6] |

| Canonical SMILES | C1=CC(=CN=C1)C=CCO | PubChem[6] |

| InChIKey | RSFCHWDTMRVOJD-DUXPYHPUSA-N | PubChem[6] |

Synthesis and Mechanistic Insights

The synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most direct and common approach involves the selective reduction of a precursor α,β-unsaturated aldehyde.

Primary Synthetic Route: Selective Carbonyl Reduction

The most prevalent method for synthesizing allylic alcohols like (E)-3-(pyridin-3-yl)prop-2-en-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-3-(pyridin-3-yl)acrylaldehyde.

Causality and Reagent Selection: The core challenge in this transformation is to reduce the aldehyde functional group to a primary alcohol without affecting the conjugated C=C double bond. Standard, highly reactive reducing agents like excess Lithium Aluminum Hydride (LiAlH₄) can lead to the over-reduction of both the aldehyde and the alkene, yielding 3-pyridin-3-ylpropan-1-ol.[7][8] Therefore, chemoselective reducing agents are required. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose under controlled conditions, as it is milder and more selective for aldehydes and ketones over alkenes. Alternatively, using a stoichiometric amount of LiAlH₄ at low temperatures can also achieve the desired selective reduction.[7][8]

Experimental Protocol: Selective Reduction of (E)-3-(pyridin-3-yl)acrylaldehyde

This protocol is adapted from established procedures for the selective reduction of cinnamaldehyde derivatives.[7][9]

-

Reaction Setup: A solution of (E)-3-(pyridin-3-yl)acrylaldehyde (1 equivalent) is prepared in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to 0 °C.

-

Reagent Addition: Sodium borohydride (NaBH₄) (1.0 - 1.5 equivalents) is added portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains between 0-5 °C. The slow addition is critical to control the exothermic reaction and maintain selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Workup and Quenching: Once the reaction is complete (typically 1-2 hours), it is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

-

Extraction: The aqueous mixture is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

Alternative Route: The Wittig Reaction

An alternative strategy for constructing the carbon skeleton and the double bond simultaneously is the Wittig reaction.[10][11][12] This powerful olefination method involves the reaction of a phosphonium ylide with an aldehyde or ketone.[12][13]

Mechanistic Overview: The synthesis would start from 3-pyridinecarboxaldehyde. This would react with a suitable phosphonium ylide bearing a protected hydroxyl group, such as (2-(triphenylphosphoranylidene)ethoxy)trimethylsilane. The reaction forms an oxaphosphetane intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.[13] A subsequent deprotection step would reveal the primary alcohol. The use of stabilized ylides generally favors the formation of the (E)-alkene.[11]

General Wittig Reaction Pathway

Caption: Generalized mechanism of the Wittig olefination reaction.

Spectroscopic and Analytical Characterization

Unambiguous characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is achieved through a combination of spectroscopic techniques. While a specific complete dataset is not available from the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[14]

| Technique | Expected Observations |

| ¹H NMR | - Pyridyl Protons: Signals in the aromatic region (δ 7.0-8.6 ppm), showing characteristic splitting patterns for a 3-substituted pyridine ring. - Vinylic Protons: Two doublets in the olefinic region (δ 6.0-7.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry. - Methylene Protons: A doublet adjacent to the hydroxyl group (δ ~4.3 ppm). - Hydroxyl Proton: A broad singlet which is exchangeable with D₂O. |

| ¹³C NMR | - Pyridyl Carbons: Signals in the aromatic region (δ ~120-150 ppm). - Vinylic Carbons: Two signals in the olefinic region (δ ~125-135 ppm). - Methylene Carbon: A signal for the -CH₂OH carbon at δ ~63 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ (alcohol). - C-H Stretch (sp²): Absorption band just above 3000 cm⁻¹. - C=C Stretch: Absorption around 1600-1650 cm⁻¹ (alkene and pyridine ring). - C-O Stretch: A strong absorption band around 1050 cm⁻¹ (primary alcohol). |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135.16). |

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties and providing key binding interactions.[1][2] (E)-3-(pyridin-3-yl)prop-2-en-1-ol, as a functionalized pyridine derivative, holds significant potential as an intermediate for the synthesis of bioactive molecules.

Potential Therapeutic Areas: Derivatives of pyridine are associated with a wide array of biological activities, including:

-

Anticancer: Many kinase inhibitors incorporate the pyridine motif to interact with the hinge region of the ATP-binding pocket.[15]

-

Antibacterial: Pyridine-containing structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have shown potent activity against Gram-positive bacteria.[5]

-

Anti-inflammatory: Pyridinone and pyridazine derivatives have been investigated as dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[16]

-

Neuroscience: The pyridine core is present in various compounds targeting CNS receptors.

The allylic alcohol functionality of (E)-3-(pyridin-3-yl)prop-2-en-1-ol allows for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the generation of diverse chemical libraries for high-throughput screening.

Role as a Synthetic Scaffold

Caption: Potential of the title compound as a scaffold in drug discovery.

Conclusion

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a synthetically accessible and versatile chemical entity. Its structure, combining the pharmaceutically relevant pyridine core with a modifiable allylic alcohol side chain, makes it a valuable intermediate for medicinal chemists and synthetic researchers. The straightforward synthesis via selective reduction and robust methods for its characterization underscore its utility. Further exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents and functional materials.

References

-

Chemistry Online. (2022, November 28). Reduction of cinnamaldehyde with LiAlH4. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal UIN Jakarta. Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]

-

Rzepa, H. (2015, April 1). Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. Henry Rzepa's Blog. [Link]

-

ResearchGate. (2022, May 10). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. [Link]

-

ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. [Link]

-

PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION FOR. [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

-

Industrial Chemicals. (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

PMC. Synthesis of pyripyropene derivatives and their pest-control efficacy. [Link]

-

YouTube. (2019, January 9). the Wittig reaction. [Link]

-

Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

PMC. 3-(Pyridin-3-yl)propionic acid. [Link]

-

PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

-

ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

PMC. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]

-

SpectraBase. PYRIDIN-3-YL)-PROP-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (E)-3-dimethylamino-1-pyridin-2-ylprop-2-en-1-one - Optional[13C NMR]. [Link]

-

ijrpr. Synthesis and Evaluation of Pyrrole Derivatives. [Link]

-

Semantic Scholar. Green Synthesis of Pyrrole Derivatives. [Link]

-

ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]

-

Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PMC. (2022, November 21). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. [Link]

-

PubMed. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. [Link]

-

PMC. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]

-

ResearchGate. (2025, August 7). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 6. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry-online.com [chemistry-online.com]

- 8. Mechanism of the Lithal (LAH) reduction of cinnamaldehyde. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. rsc.org [rsc.org]

- 15. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Core Compound Identification and Properties

An In-depth Technical Guide to 3-(3-Pyridyl)-2-propen-1-OL: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No: 69963-46-8), a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications.

This compound, also known as 3-(3-pyridyl)allyl alcohol, is a bifunctional molecule featuring a pyridine ring, a common pharmacophore, and a reactive allylic alcohol moiety. The trans or (E)-isomer, CAS 120277-39-6, is the more stable and commonly referenced form. Its structure presents a unique combination of a hydrogen-bond acceptor (the pyridine nitrogen) and a hydrogen-bond donor/acceptor (the hydroxyl group), making it an attractive scaffold for creating targeted interactions with biological macromolecules.

Physicochemical & Computed Properties

The following table summarizes key physicochemical properties for (2E)-3-(3-Pyridinyl)-2-propen-1-ol. It is important to note that many of these values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 69963-46-8; 120277-39-6 (E-isomer) | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Boiling Point (Predicted) | 284.5 ± 20.0 °C | |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.20 ± 0.10 | |

| XLogP3 (Computed) | 0.4 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |

Synthesis and Manufacturing: A Validated Two-Step Approach

While this compound is commercially available, detailed academic publications dedicated solely to its synthesis are sparse. However, its structure lends itself to a robust and logical two-step synthetic pathway rooted in fundamental organic reactions: a base-catalyzed Claisen-Schmidt condensation followed by a selective chemoselective reduction. This approach provides a reliable and scalable method for its preparation.

Overall Synthesis Workflow

Caption: A validated two-step workflow for the synthesis of this compound.

Protocol 1: Claisen-Schmidt Condensation to (E)-3-(3-Pyridyl)prop-2-en-1-one

The Claisen-Schmidt condensation is a cornerstone reaction for forming α,β-unsaturated ketones. It involves the reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks one, preventing self-condensation.[1] Here, 3-pyridinecarboxaldehyde serves as the non-enolizable aromatic aldehyde.

Causality: A base, such as potassium hydroxide (KOH), is essential to deprotonate the α-carbon of acetaldehyde, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The subsequent dehydration of the aldol addition product is rapid, driven by the formation of a stable, conjugated π-system. The use of an alcoholic solvent like ethanol is standard as it readily dissolves the reactants and the base catalyst.

Detailed Methodology: (Adapted from a similar condensation involving a substituted benzaldehyde[2])

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and ethanol (approx. 5 mL per mmol of aldehyde).

-

Reagent Addition: In a separate beaker, prepare a 10% aqueous solution of potassium hydroxide (KOH).

-

Condensation: To the ethanolic solution of the aldehyde, add acetaldehyde (1.1 eq). Cool the mixture in an ice bath to 0-5 °C.

-

Catalysis: Add the 10% KOH solution dropwise to the stirred mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: Pour the reaction mixture into an equal volume of cold water. The product, (E)-3-(3-Pyridyl)prop-2-en-1-one, should precipitate as a solid. If it oils out, stir vigorously or scratch the flask to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Selective Reduction to this compound

The selective reduction of the carbonyl group in an α,β-unsaturated ketone without affecting the carbon-carbon double bond or the pyridine ring is critical. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality: NaBH₄ is a mild reducing agent, providing a source of hydride (H⁻). It selectively attacks the electrophilic carbonyl carbon over the less electrophilic carbons of the alkene and the aromatic pyridine ring. Lithium aluminum hydride (LiAlH₄) would be too reactive and could potentially reduce the double bond or the pyridine ring. The reaction is typically run in a protic solvent like methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

Detailed Methodology: (Adapted from standard ketone reduction procedures)

-

Reaction Setup: Dissolve the (E)-3-(3-Pyridyl)prop-2-en-1-one (1.0 eq) from Protocol 1 in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 30 minutes. The use of a slight excess ensures complete reduction. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation and add slowly.

-

Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute acetic acid to destroy any excess NaBH₄.

-

Work-up and Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The pyridinyl propenol scaffold is a privileged structure in medicinal chemistry, found in molecules targeting a range of diseases.

Intermediate for Kinase Inhibitors

A closely related analog, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, is a known inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of PFKFB3 can decrease glycolytic flux, reduce angiogenesis, and induce apoptosis, making it an attractive target for cancer therapy. This compound serves as a direct precursor to this class of compounds, where the allylic alcohol can be oxidized to the corresponding enone before coupling with other fragments.

Representative Signaling Pathway

Caption: Inhibition of the PFKFB3 pathway by pyridinyl propenones, a class of compounds synthesized from this compound.

Scaffold for Bioactive Alkaloids

The 3-alkylpyridine structure is a core component of many marine alkaloids that exhibit a range of biological activities, including antibacterial and cytotoxic effects. The streamlined synthesis of intermediates like this compound enables the rapid construction of libraries of these natural product analogs for further biological evaluation and structure-activity relationship (SAR) studies.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for (E)-3-(3-Pyridyl)-2-propen-1-OL.

-

¹H NMR (Proton NMR): The proton NMR spectrum is the most informative. Expected signals include:

-

Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) of a 3-substituted pyridine.

-

Vinyl Protons: Two signals in the alkene region (δ 6.0-7.0 ppm), appearing as doublets or doublet of triplets, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E)-configuration.

-

Methylene Protons (-CH₂OH): A doublet adjacent to the vinyl proton (δ ~4.3 ppm).

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum should show eight distinct carbon signals: five for the pyridine ring, two for the alkene, and one for the methylene carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches from the aromatic and vinyl groups (~3000-3100 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and C-N stretching from the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak or, more commonly in electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) peak corresponding to the compound's molecular weight (135.16 g/mol ).

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment based on its functional groups (pyridine, allylic alcohol) dictates the following precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Toxicity Profile (Inferred):

-

Pyridine Derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. They are often irritants to the skin, eyes, and respiratory system.

-

Allyl Alcohols: This class of compounds can be toxic and hepatotoxic (damaging to the liver).

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

-

PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. National Center for Biotechnology Information. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

National Institutes of Health. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

Harvard University. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Wikipedia. Allyl alcohol. [Link]

Sources

Molecular weight of 3-(3-Pyridyl)-2-propen-1-OL

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Pyridyl)-2-propen-1-ol

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic alcohol with significant potential in medicinal chemistry and drug development. From fundamental physicochemical properties, centered on its molecular weight, to detailed protocols for its synthesis and rigorous analytical validation, this document serves as a critical resource for researchers. We delve into the causality behind experimental design, offering field-proven insights into synthetic strategy and structural elucidation by modern spectroscopic techniques. The guide culminates in a discussion of its potential applications, particularly as a structural analog of nicotine, contextualizing its relevance in contemporary research.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to participate in hydrogen bonding and other key molecular interactions.[1][2] Its derivatives are subjects of intense study for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][3] Within this important class of compounds, this compound presents a unique structural motif, combining the aromatic pyridine ring with an allylic alcohol. This structure makes it an interesting candidate for probing biological systems. Notably, it is a structural analog of nicotine and has been investigated for its potential interaction with nicotinic acetylcholine receptors, suggesting a possible role in developing smoking cessation therapies.[4]

This guide offers an in-depth exploration of this molecule, beginning with its fundamental chemical identity and molecular weight, and proceeding to practical, validated methodologies for its preparation and characterization.

Part 1: Core Physicochemical Properties and Identifiers

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent experimental work. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in synthesis and for preparing solutions of known concentration for biological assays.

The molecular formula of this compound is C₈H₉NO.[4][5] Its molecular weight is derived from the sum of the atomic weights of its constituent atoms: (8 x 12.011) + (9 x 1.008) + (1 x 14.007) + (1 x 15.999) = 135.16 g/mol . This value is confirmed by high-resolution mass spectrometry and is critical for all quantitative experiments.

A summary of its key properties and identifiers is presented below.

| Property | Value | Source |

| Molecular Weight | 135.16 g/mol | [4][5][6] |

| Monoisotopic Mass | 135.068413911 Da | [5] |

| Molecular Formula | C₈H₉NO | [4][5][6] |

| IUPAC Name | (2E)-3-(pyridin-3-yl)prop-2-en-1-ol | [5] |

| CAS Number | 69963-46-8 / 120277-39-6 | [5][6] |

| Boiling Point | 284.5 ± 20.0 °C (Predicted) | [6] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 14.20 ± 0.10 (Predicted) | [6] |

| SMILES | OC/C=C/c1cccnc1 | [4] |

Part 2: Synthesis and Purification Workflow

The synthesis of pyridinyl propenols can be efficiently achieved through a two-step process: a base-catalyzed condensation followed by a selective reduction. The Claisen-Schmidt condensation is a robust and widely used method for forming the initial α,β-unsaturated carbonyl compound.[7]

Logical Framework for Synthesis

The chosen pathway involves the reaction of 3-pyridinecarboxaldehyde with acetaldehyde to form 3-(3-pyridyl)acrolein. The aldehyde functionality of the product is then selectively reduced to the primary alcohol. This approach is favored for its high efficiency and the commercial availability of the starting materials. The use of sodium borohydride (NaBH₄) as the reducing agent is a key choice; it is a mild and selective reagent that readily reduces aldehydes while being less likely to affect the carbon-carbon double bond or the pyridine ring, thus preventing over-reduction.

Detailed Experimental Protocol

Materials: 3-Pyridinecarboxaldehyde, Acetaldehyde, Sodium Hydroxide (NaOH), Ethanol, Methanol, Sodium Borohydride (NaBH₄), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate, Silica Gel (230-400 mesh).

Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylaldehyde

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-pyridinecarboxaldehyde in 100 mL of a 1:1 mixture of ethanol and water.

-

Cool the solution to 10-15°C in an ice-water bath.

-

Slowly add 15 mL of acetaldehyde, followed by the dropwise addition of 20 mL of 10% aqueous NaOH solution, maintaining the temperature below 20°C.

-

Causality: The base deprotonates the α-carbon of acetaldehyde, generating an enolate which acts as the nucleophile. Keeping the temperature low minimizes side reactions.

-

-

Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

Once the starting aldehyde is consumed, neutralize the mixture with 1M HCl to pH 7.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.

Step 2: Reduction to this compound

-

Dissolve the crude aldehyde from Step 1 in 100 mL of methanol and cool the solution to 0°C in an ice bath.

-

Add 3.0 g of sodium borohydride (NaBH₄) portion-wise over 30 minutes.

-

Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Methanol is a suitable protic solvent that does not violently react with NaBH₄ but facilitates the reduction.

-

-

After the addition is complete, stir the reaction at room temperature for 2 hours. Monitor by TLC for the disappearance of the aldehyde spot.

-

Quench the reaction by slowly adding 20 mL of water.

-

Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (starting from 20% and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.

Part 3: Analytical Validation and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Expected Analytical Data

The following table summarizes the expected results from standard analytical techniques used to validate the structure of this compound.

| Technique | Expected Result | Interpretation |

| ESI-MS | [M+H]⁺ peak at m/z 136.17 | Confirms the molecular weight of the compound (135.16 g/mol ). |

| FTIR (cm⁻¹) | ~3350 (broad), ~3050, ~1650, ~1580, ~1050 | O-H stretch (alcohol), Aromatic/Vinyl C-H stretch, Alkene C=C stretch, Pyridyl C=N/C=C stretch, C-O stretch. |

| ¹H NMR | δ ~8.5 (m, 2H), δ ~7.7 (d, 1H), δ ~7.3 (dd, 1H), δ ~6.6 (d, 1H), δ ~6.4 (dt, 1H), δ ~4.3 (d, 2H), δ ~2.5 (br s, 1H) | Signals corresponding to pyridyl, vinyl, methylene, and hydroxyl protons with expected splitting. |

| ¹³C NMR | δ ~148-150 (2C), δ ~135, δ ~133, δ ~130, δ ~125, δ ~123, δ ~63 | Signals for pyridyl, vinyl, and methylene carbons. |

Expert Insights on NMR Interpretation:

-

¹H NMR: The two protons on the pyridine ring adjacent to the nitrogen will be the most downfield (~8.5 ppm). The vinyl protons will appear as doublets or doublets of triplets in the ~6.4-6.6 ppm region, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration of the double bond. The methylene protons (CH₂OH) will be a doublet coupled to the adjacent vinyl proton, appearing around 4.3 ppm. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (~123-150 ppm). The two vinyl carbons will be distinct, and the methylene carbon attached to the oxygen will be the most upfield of the sp² and sp³ carbons (excluding solvent), appearing around 63 ppm.

Part 4: Potential Applications in Drug Discovery

The structural similarity of this compound to nicotine makes it a compound of interest for research into nicotinic acetylcholine receptor (nAChR) modulators.[4] While it has been reported to have a low affinity for these receptors, it serves as a valuable scaffold.[4] Drug development professionals can use this core structure as a starting point for chemical modification to enhance binding affinity and selectivity for specific nAChR subtypes, which are implicated in neurological disorders and addiction.

Furthermore, the broader class of pyridine-containing molecules is known for a vast range of biological activities.[8][9] The propenol linker introduces conformational flexibility and a site for potential metabolic activity or further functionalization, making this compound a versatile building block for creating libraries of novel chemical entities for screening against various therapeutic targets, such as protein kinases.

Conclusion

This compound is more than just a chemical compound defined by its molecular weight. It is a strategically designed molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive framework, from its fundamental properties and a robust synthetic protocol to a rigorous analytical validation strategy. By understanding the causality behind the experimental choices and employing a multi-faceted analytical approach, researchers can confidently synthesize and validate this compound, paving the way for its exploration in drug discovery and development programs.

References

-

PubChem. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913. [Link]

-

PubChem. 3-(2-Pyridyl)-2-propen-1-ol | C8H9NO | CID 13864855. [Link]

-

PubChem. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233. [Link]

-

PubChem. 3-(4-Pyridyl)-2-propyn-1-ol | C8H7NO | CID 12181443. [Link]

- Google Patents.

-

Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

-

ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

-

ResearchGate. New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. [Link]

-

PubMed. Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (2E)-3-(3-Pyridinyl)-2-propen-1-ol | C8H9NO | CID 5861913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 69963-46-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(pyridin-3-yl)prop-2-en-1-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated with an allylic alcohol, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents and functional materials. The pyridine moiety offers a site for hydrogen bonding and metal coordination, while the allylic alcohol can participate in a variety of chemical transformations. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior.

This guide provides a comprehensive overview of the key spectroscopic data for (E)-3-(pyridin-3-yl)prop-2-en-1-ol, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of expected values derived from analogous structures and fundamental spectroscopic principles, offering a robust framework for researchers working with this compound.

Molecular Structure

The structure of (E)-3-(pyridin-3-yl)prop-2-en-1-ol is characterized by a pyridine ring at the 3-position of a propenol chain with a trans (E) configuration of the double bond.

Figure 1: Molecular structure of (E)-3-(pyridin-3-yl)prop-2-en-1-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data

The expected ¹H NMR spectrum of (E)-3-(pyridin-3-yl)prop-2-en-1-ol in a solvent like CDCl₃ would exhibit distinct signals for the pyridine, vinyl, and alcohol protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Pyridine) | ~ 8.5 | Doublet of Doublets (dd) | ~ 4.8, 1.5 |

| H-6' (Pyridine) | ~ 8.4 | Doublet (d) | ~ 4.8 |

| H-4' (Pyridine) | ~ 7.7 | Doublet of Triplets (dt) | ~ 8.0, 1.8 |

| H-5' (Pyridine) | ~ 7.3 | Doublet of Doublets (dd) | ~ 8.0, 4.8 |

| H-2 (Vinyl) | ~ 6.6 | Doublet (d) | ~ 16.0 |

| H-3 (Vinyl) | ~ 6.4 | Doublet of Triplets (dt) | ~ 16.0, 5.0 |

| H-1 (Methylene) | ~ 4.3 | Doublet (d) | ~ 5.0 |

| OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | - |

Causality Behind Expected Shifts and Splittings:

-

Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current, hence their downfield chemical shifts. The splitting patterns arise from coupling with adjacent protons on the ring.

-

Vinyl Protons: The trans-configuration of the double bond is confirmed by the large coupling constant (~16.0 Hz) between H-2 and H-3. The chemical shifts are in the typical alkene region. H-3 is further split by the methylene protons (H-1).

-

Methylene Protons: These protons are adjacent to both the double bond and the hydroxyl group, placing their signal around 4.3 ppm. They are split by the vinylic proton H-3.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet because of rapid exchange with other protic species, which averages out any coupling.[1]

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (E)-3-(pyridin-3-yl)prop-2-en-1-ol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~ 149 |

| C-6' (Pyridine) | ~ 148 |

| C-4' (Pyridine) | ~ 134 |

| C-3' (Pyridine) | ~ 132 |

| C-5' (Pyridine) | ~ 123 |

| C-2 (Vinyl) | ~ 131 |

| C-3 (Vinyl) | ~ 128 |

| C-1 (Methylene) | ~ 63 |

Causality Behind Expected Shifts:

-

Pyridine Carbons: The carbons of the pyridine ring resonate at lower field due to the influence of the nitrogen atom and aromaticity.

-

Vinyl Carbons: The sp² hybridized carbons of the double bond appear in the characteristic alkene region of the spectrum.

-

Methylene Carbon: The sp³ hybridized carbon attached to the electronegative oxygen atom is deshielded and appears around 63 ppm.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 160 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H stretch (sp², aromatic) | 3000 - 3100 | Medium |

| C-H stretch (sp², vinyl) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C=C stretch (vinyl) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| =C-H bend (trans) | 960 - 980 | Strong |

Interpretation of Key Bands:

-

O-H Stretch: A broad and strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[2][3][4][5]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinyl). Absorptions just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene group.[2][3][4]

-

C=C and C=N Stretches: The absorptions for the pyridine ring and the vinyl C=C double bond will appear in the 1400-1680 cm⁻¹ region.

-

C-O Stretch: A strong band in the fingerprint region between 1000 and 1260 cm⁻¹ is indicative of the C-O single bond of the primary alcohol.

-

=C-H Bend: A strong absorption around 960-980 cm⁻¹ is characteristic of the out-of-plane bending of the trans-substituted double bond, confirming the (E)-stereochemistry.

Experimental Protocol for IR Spectroscopy

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

-

Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Sample Preparation: Place a small amount of the solid (E)-3-(pyridin-3-yl)prop-2-en-1-ol directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 135, corresponding to the molecular weight of C₈H₉NO.

-

Major Fragment Ions:

-

m/z = 117 (M-18): Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols.[6][7]

-

m/z = 106: Alpha-cleavage with loss of the •CH₂OH radical.

-

m/z = 92: Fragmentation of the propenol side chain.

-

m/z = 78: Corresponding to the pyridine ring, indicating fragmentation of the side chain.

-

Fragmentation Causality:

The fragmentation of (E)-3-(pyridin-3-yl)prop-2-en-1-ol upon electron ionization is expected to be driven by the presence of the alcohol and the stable pyridine ring. The loss of water is a characteristic fragmentation pathway for alcohols. Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation for alcohols and would lead to a resonance-stabilized cation.[6][8]

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC-MS).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Scan a mass range of m/z 40-300.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of (E)-3-(pyridin-3-yl)prop-2-en-1-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently work with this compound, ensuring its identity and purity in their applications. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in experimental work.

References

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. (n.d.).

- Interpreting IR Spectra - Chemistry Steps. (n.d.).

- 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. (n.d.).

- 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30).

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Stereospecific substitution of allylic alcohols to give optically active primary allylic amines: unique reactivity of a (P,alkene)Ir complex modulated by iodide - PubMed. (2010, September 1).

- Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.).

- Catalytic and spectroscopic study of the allylic alcohol synthesis by gas-phase hydrogen transfer reduction of unsaturated ketones on acid–base catalysts | Request PDF - ResearchGate. (2025, August 10).

- Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). (2021, January 14).

- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).

- Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.).

- CAS No : 123367-26-0 | Product Name : (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Pharmaffiliates. (n.d.).

- Video: Mass Spectrometry: Alkene Fragmentation - JoVE. (2024, December 5).

- Allyl alcohol - EZGC & EZLC Online Software Suite. (n.d.).

- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).

- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Industrial Chemicals. (n.d.).

- α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (2016, January 28).

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- 1H NMR: Structural Elucidation I - YouTube. (2020, June 24).

- Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green - YouTube. (2020, March 10).

- (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Matrix Scientific. (n.d.).

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (n.d.).

- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K. (2014, March 26).

- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - ResearchGate. (2025, November 4).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one - PubChem. (n.d.).

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).

- Crystal structure of (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one, C24H15NO. (2025, August 6).

- Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- 3-(N-pyridin-3-ylanilino)propan-1-ol - PubChem. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility Profile of 3-(3-Pyridyl)-2-propen-1-ol

Introduction: The Crucial Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are paramount determinants of its ultimate success. Among these, solubility stands out as a critical attribute, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 3-(3-Pyridyl)-2-propen-1-ol, a heterocyclic compound of interest in pharmaceutical research. For professionals in drug development, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a foundational pillar upon which rational formulation strategies are built.

This compound, with its pyridine ring and a propenol substituent, possesses structural features that suggest a nuanced solubility behavior. The presence of the basic nitrogen atom in the pyridine ring and the polar hydroxyl group indicates the potential for pH-dependent solubility and hydrogen bonding interactions. This guide will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and discuss the interpretation of the resulting data to construct a comprehensive solubility profile for this compound. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in the pharmaceutical development pipeline.

Theoretical Framework: Understanding the Fundamentals of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable solution.[1][2] For a solid crystalline compound, the dissolution process involves two key energy-dependent steps: the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). A compound's solubility is therefore a delicate balance between these opposing forces.

Several factors can significantly influence the aqueous solubility of a drug candidate like this compound:

-

pH and pKa: As a pyridyl derivative, this compound is a weakly basic compound. The nitrogen atom on the pyridine ring can be protonated at acidic pH, forming a more soluble cationic species. The pKa of the compound is the pH at which the protonated and unprotonated forms are present in equal concentrations. A predicted pKa for this compound is approximately 14.20. Understanding the relationship between pH and solubility is critical for predicting its behavior in the gastrointestinal tract and for developing oral dosage forms.

-

Solid-State Properties: The crystalline form of a compound, or polymorphism, can have a profound impact on its solubility.[3][4] Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. Amorphous forms, lacking a defined crystal structure, generally exhibit higher apparent solubility than their crystalline counterparts, although they may be less stable.[4]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with increasing temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[5][6] Polar solvents, such as water, tend to dissolve polar solutes, while nonpolar solvents are better for dissolving nonpolar solutes. This compound, with its polar functional groups, is expected to have higher solubility in polar solvents.

Experimental Determination of Solubility: A Two-Tiered Approach

A comprehensive solubility assessment typically involves determining both kinetic and thermodynamic solubility. These two parameters provide different but complementary insights into a compound's behavior.

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[7][8][9] This method is widely used in early drug discovery for high-throughput screening (HTS) of large compound libraries due to its speed and low sample consumption.[10][11][12] It provides an indication of a compound's propensity to precipitate under non-equilibrium conditions, which can be relevant for in vitro biological assays.

This protocol outlines a common method for determining kinetic solubility using a plate-based UV-Vis spectrophotometer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multi-channel pipette

-

Plate shaker

-

UV-Vis microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-